3-Iodo-2-propynol
Overview
Description
3-Iodo-2-propynol: is an organic compound with the molecular formula C₃H₃IO . It is a halogenated alcohol characterized by the presence of an iodine atom attached to a propynyl group. This compound is known for its antimicrobial properties and is used in various industrial and research applications .
Mechanism of Action
Target of Action
3-Iodo-2-propynol, also known as 3-iodoprop-2-yn-1-ol, primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of nerve impulses by breaking down acetylcholine, a neurotransmitter, in the synaptic cleft .
Mode of Action
The compound interacts with its target, AChE, through a process known as carbamoylation . This interaction leads to a reversible inhibition of AChE . As a result, there is an accumulation of acetylcholine and thus stimulation of cholinergic synapses in the autonomous nervous system, at the motor end plates, and in the central nervous system .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . This pathway is crucial for transmitting signals in the nervous system. The accumulation of acetylcholine due to AChE inhibition can lead to continuous stimulation of the nerves, muscles, and glands .
Pharmacokinetics
The compound is rapidly absorbed from the gastrointestinal tract and distributed in the organism . The substance is also stored in adipose tissue both unchanged and as metabolites .
Biochemical Analysis
Biochemical Properties
3-Iodo-2-propynol is known to interact with various biomolecules. It is a member of the carbamate family of biocides and has been used effectively as an antifungal technology . The nature of these interactions is complex and involves various enzymes and proteins .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to cause irritation to the larynx after repeated inhalation exposure in animal models
Molecular Mechanism
It is known to be extensively metabolized, with the metabolites being 2 diastereomers of propargyl-N-acetic acid carbamate
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to be stable at room temperature, and for 14 days at 54°C. It is also stable in heptane and ethyl acetate for 96 hours, and in octanol, petroleum ether, and methanol for 9 days at 25°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, brain cholinesterase activity was reduced by 24% in female rats in relation to the control group from 1.16 mg/m3 . More comprehensive studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
It is known to be extensively metabolized, with glucuronidation appearing to be the main secondary metabolic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodo-2-propynol can be synthesized through the iodination of propargyl alcohol. The process involves the following steps :
Stage 1: Propargyl alcohol is treated with n-butyllithium in tetrahydrofuran and hexane at -78°C for 0.5 hours.
Stage 2: Iodine is added to the reaction mixture, which is then allowed to warm to room temperature.
Stage 3: The mixture is poured onto a mixture of ice and dilute hydrochloric acid. The organic layer is separated, and the product is purified by flash column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-propynol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is employed.
Major Products:
Substitution: Formation of azides or nitriles.
Oxidation: Formation of propynal or propynoic acid.
Reduction: Formation of propene or propane.
Scientific Research Applications
3-Iodo-2-propynol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed as an antimicrobial agent in biological studies.
Medicine: Investigated for its potential use in antimicrobial formulations and as a preservative in pharmaceuticals.
Industry: Used in the production of biocides, wood preservatives, and antifungal agents
Comparison with Similar Compounds
3-Iodo-2-propynyl butylcarbamate: Known for its antifungal and antimicrobial properties.
1-Iodoprop-1-yn-3-yl N-n-butylcarbamate: Used in similar applications as 3-Iodo-2-propynol.
Methylisothiazolinone: Another antimicrobial agent used in various consumer products.
Uniqueness: this compound is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its iodine atom provides distinct reactivity compared to other halogenated compounds, making it valuable in both research and industrial settings .
Properties
IUPAC Name |
3-iodoprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IO/c4-2-1-3-5/h5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQJMGROXSSXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CI)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061917 | |
Record name | 2-Propyn-1-ol, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1725-82-2 | |
Record name | Iodopropargyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1725-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2-propynol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001725822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propyn-1-ol, 3-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propyn-1-ol, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-2-propynol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-IODO-2-PROPYNOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A477M4X26N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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